Product packaging for 5-Chloro-2-propoxybenzoyl chloride(Cat. No.:CAS No. 343943-48-6)

5-Chloro-2-propoxybenzoyl chloride

Cat. No.: B3036459
CAS No.: 343943-48-6
M. Wt: 233.09 g/mol
InChI Key: IFYQNRXZWFVTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Acyl Chlorides as Pivotal Synthetic Intermediates

Acyl chlorides, including benzoyl chloride and its derivatives, are highly reactive compounds that serve as important intermediates in organic synthesis. wikipedia.orgpearson.com Their reactivity is attributed to the presence of a good leaving group (chloride ion) and the electrophilic nature of the carbonyl carbon. pearson.com This makes them susceptible to nucleophilic attack, leading to the formation of a variety of functional groups.

The general reactivity of acyl chlorides allows them to be readily converted into other carboxylic acid derivatives such as esters, amides, and anhydrides. wikipedia.orgpearson.com For instance, they react with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides. wikipedia.orgsciencemadness.org These reactions are typically faster and more complete compared to similar reactions starting from carboxylic acids. savemyexams.com

The synthesis of acyl chlorides is commonly achieved by reacting a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride ((COCl)2). wikipedia.orgatamanchemicals.comyoutube.com Thionyl chloride is a frequently used reagent for this transformation. youtube.com

Academic Significance of Chlorinated and Alkoxy-Substituted Benzoyl Chlorides in Contemporary Organic Chemistry

The introduction of chloro and alkoxy substituents onto the benzoyl chloride scaffold significantly influences its chemical properties and reactivity. These modifications can lead to new applications in various fields, including pharmaceuticals and materials science.

Chlorine atoms, being electron-withdrawing, can enhance the electrophilicity of the carbonyl carbon, making the substituted benzoyl chloride even more reactive towards nucleophiles. The position of the chlorine atom on the benzene (B151609) ring can also direct the regioselectivity of subsequent reactions.

Alkoxy groups, on the other hand, are generally electron-donating through resonance, which might slightly decrease the reactivity of the acyl chloride. However, they can also influence the solubility and other physical properties of the molecule and its derivatives. The presence of both chloro and alkoxy groups creates a unique electronic environment that can be exploited for specific synthetic purposes. For example, substituted benzoyl chlorides are used in the synthesis of high-performance polymers and as precursors to anesthetics. wikipedia.org

Research Trajectory and Contextual Relevance of 5-Chloro-2-propoxybenzoyl Chloride in Chemical Literature

A review of the chemical literature indicates that this compound is a relatively specialized, yet important, chemical intermediate. While not as extensively studied as its parent compound, benzoyl chloride, its unique substitution pattern makes it a valuable reagent in specific synthetic applications. The presence of the chloro and propoxy groups offers a handle for further functionalization, allowing for the construction of complex molecular architectures.

Research involving this compound is often found in the context of synthesizing larger, more complex molecules with potential biological activity or specific material properties. For instance, related structures like 5-bromo-2-chlorobenzoyl chloride have been used in the preparation of pharmaceutical intermediates. googleapis.com The synthesis of this compound itself would likely follow the general methods for acyl chloride formation, starting from the corresponding 5-chloro-2-propoxybenzoic acid and treating it with a chlorinating agent. A similar method is employed for the synthesis of 5-chlorothiophene-2-carbonyl chloride, where 5-chloro-2-thiophenecarboxylic acid is reacted with thionyl chloride. google.com

Chemical Profile of this compound

PropertyData
Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol scbio.cn
CAS Number 351421-16-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O2 B3036459 5-Chloro-2-propoxybenzoyl chloride CAS No. 343943-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-propoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYQNRXZWFVTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295819
Record name 5-Chloro-2-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343943-48-6
Record name 5-Chloro-2-propoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343943-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of 5 Chloro 2 Propoxybenzoyl Chloride in Advanced Organic Synthesis

Derivatization to Functionalized Esters and Amides

The acyl chloride group in 5-chloro-2-propoxybenzoyl chloride serves as a highly reactive site for nucleophilic acyl substitution reactions. This reactivity allows for the straightforward synthesis of a diverse array of functionalized esters and amides. The reaction typically involves treating the acyl chloride with an appropriate alcohol or amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com This process is fundamental to creating libraries of compounds for various research applications. organic-chemistry.orgkhanacademy.org

The synthesis of these derivatives is often a critical first step in more complex synthetic sequences. For example, the formation of specific esters or amides can be used to introduce or modify functional groups, protect reactive sites, or alter the solubility and electronic properties of the molecule. Research has demonstrated the successful synthesis of various esters and amides from related acyl chlorides, highlighting the versatility of this chemical transformation. nih.govnih.govresearchgate.net

Below is an interactive table summarizing the synthesis of esters and amides from acyl chlorides:

Table 1: Synthesis of Esters and Amides from Acyl Chlorides
Reactant 1 Reactant 2 Product Class General Reaction
Acyl Chloride Alcohol Ester R-COCl + R'-OH → R-COOR' + HCl
Acyl Chloride Amine Amide R-COCl + R'-NH2 → R-CONHR' + HCl

Utilization as a Key Building Block for Complex Chemical Architectures

The structural features of this compound make it an ideal starting material for the synthesis of more elaborate molecules, including heterocyclic compounds and polycyclic systems.

Synthesis of Heterocyclic Compounds Incorporating the Benzoyl Moiety

The benzoyl moiety of this compound can be incorporated into a variety of heterocyclic rings, which are core structures in many biologically active compounds. ontosight.ai For instance, derivatives of this acyl chloride can be used to synthesize benzothiazoles and benzoxazoles, which are known to exhibit a range of pharmacological properties. ontosight.airesearchgate.net The synthesis often involves condensation reactions with appropriately substituted aminophenols or aminothiophenols. The resulting heterocyclic structures can then be further modified to create a diverse range of compounds for screening in drug discovery programs. nih.gov

Scaffold Construction for Polycyclic and Fused-Ring Systems

Beyond simple heterocycles, this compound is instrumental in the construction of more complex polycyclic and fused-ring systems. The reactivity of the acyl chloride allows it to participate in intramolecular cyclization reactions or to be tethered to other molecules before a cyclization event. These strategies are employed to create rigid scaffolds that can be used to orient functional groups in three-dimensional space, a key aspect of rational drug design. For example, the synthesis of a dihydrobenzofuran scaffold, a constrained variant of a biologically active phenyl ether, has been achieved using a related starting material. nih.gov

Role in Medicinal Chemistry Lead Compound Development and Optimization

The this compound scaffold is of particular interest to medicinal chemists due to the prevalence of the 5-chloro-2-alkoxybenzoyl substructure in a number of biologically active molecules.

Design and Preparation of Analogs with the 5-Chloro-2-propoxybenzyl Domain

In the quest for new drugs, medicinal chemists often synthesize a series of analogs of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound unit provides a convenient starting point for creating such analogs. By varying the substituents on the benzoyl ring or by modifying the propoxy chain, researchers can systematically explore the chemical space around a lead compound. For instance, the synthesis of various 5-chloro-N-phenylbenzamide derivatives has been reported, starting from a related 5-chloro-2-hydroxy-N-phenylbenzamide. researchgate.net This approach allows for the fine-tuning of a molecule's properties to achieve the desired therapeutic effect.

Contribution to Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a molecule relates to its biological activity. researchgate.net By synthesizing and testing a series of compounds derived from this compound, researchers can identify which parts of the molecule are essential for its activity and which can be modified. nih.gov For example, studies on related 5-chloro-indole-2-carboxylate derivatives have shown that small changes to the substituents can significantly impact their inhibitory activity against specific cancer-related proteins. mdpi.com This information is crucial for the rational design of more potent and selective drug candidates. The chlorine atom, in particular, is a common feature in many FDA-approved drugs and its presence can significantly influence a molecule's biological properties. nih.gov

Below is an interactive table summarizing research findings on related compounds:

Table 2: Research Findings on Related Chloro-Substituted Compounds
Compound Class Key Findings Reference
5-Chloro-indole-2-carboxylates Potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity. mdpi.com
5-Chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives Synthesis of new derivatives with potential biological activity. researchgate.net
(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine Selective serotonin (B10506) 2C agonist with modest potency. nih.gov
5-Chloro-2-(3-(dimethylamino)propyl)amino-benzoxazole Exhibits antimicrobial, antioxidant, and anti-inflammatory effects. ontosight.ai

Intermediate for Pharmaceutical Precursors

Substituted benzoyl chlorides are recognized as crucial activated derivatives of their corresponding benzoic acids, finding extensive use as foundational materials in the synthesis of pharmaceuticals. nih.gov The reactivity of the acyl chloride group allows for facile reactions with a variety of nucleophiles, making these compounds key intermediates in the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). sigmaaldrich.comambeed.com

While direct public-domain evidence for the use of this compound in the synthesis of specific commercial drugs is not extensively documented, its structural similarity to other reported pharmaceutical intermediates provides strong evidence for its potential in this area. A notable example is the closely related compound, 5-bromo-2-chlorobenzoyl chloride, which serves as a key intermediate in the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone. This benzophenone (B1666685) derivative is a precursor for the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. nih.gov The synthesis involves a Friedel-Crafts acylation reaction between the substituted benzoyl chloride and phenetole. acs.org Given the analogous structures, it is highly probable that this compound could be utilized in similar synthetic pathways to create novel pharmaceutical candidates.

The general synthetic utility of chloro-containing molecules in drug discovery is well-established, with a significant percentage of FDA-approved drugs containing at least one chlorine atom. libretexts.org The presence of chlorine can influence a molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of various biologically active compounds, such as those with anti-inflammatory or analgesic properties, often involves intermediates like substituted benzoyl chlorides. google.com For instance, derivatives of 5-chloro-2(3H)-benzoxazolone have been synthesized and shown to possess analgesic activities. google.com Furthermore, research into selective serotonin 2C agonists has utilized chlorinated benzofuran (B130515) derivatives, highlighting the importance of such chlorinated building blocks in medicinal chemistry. taylorandfrancis.com

The synthesis of this compound would likely follow established methods for the preparation of substituted benzoyl chlorides. A common and efficient route is the reaction of the corresponding carboxylic acid, 5-Chloro-2-propoxybenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govacs.org The reaction with thionyl chloride, often catalyzed by a small amount of dimethylformamide (DMF), is a widely used industrial method for producing benzoyl chlorides. wikipedia.org

Table 1: Related Pharmaceutical Intermediates and their Synthesis

IntermediatePrecursorReagentsApplication
5-bromo-2-chlorobenzoyl chloride5-bromo-2-chlorobenzoic acidThionyl chloride, DMFIntermediate for Dapagliflozin
5-Chlorothiophene-2-carbonyl chloride5-chloro-2-thiophenecarboxylic acidThionyl chlorideIntermediate for Rivaroxaban
5-Chloro-2-fluorobenzoyl chloride5-Chloro-2-fluorobenzoic acidThionyl chlorideIntermediate for Aurora kinase inhibitors

Applications Beyond Medicinal Chemistry (e.g., materials science if applicable, based on related compounds)

The high reactivity of acyl chlorides makes them valuable reagents not only in medicinal chemistry but also in the field of materials science, particularly for the functionalization and modification of various substrates. riekemetals.com While specific applications of this compound in materials science are not widely reported, the known reactivity of benzoyl chloride derivatives allows for informed extrapolation of its potential uses.

One significant area of application is the surface modification of polymers and other materials. Acyl chlorides can readily react with hydroxyl (-OH), amine (-NH₂), and thiol (-SH) groups present on the surface of a material to form stable ester, amide, and thioester linkages, respectively. nih.gov This covalent modification can be used to alter the surface properties of the material, such as its hydrophobicity, biocompatibility, or to introduce specific functionalities for further reactions.

For instance, research has demonstrated the functionalization of amorphous carbon substrates using acyl chlorides. nih.gov These modified surfaces can then be used for the attachment of a wide array of molecules, including small organic molecules and biomolecules like oligonucleotides, for the fabrication of microarrays. This technique is crucial for high-throughput screening and diagnostic applications.

In polymer chemistry, benzoyl chloride and its derivatives are used in the synthesis of high-performance polymers. For example, 4-chlorobenzoyl chloride is a precursor to 4-chloro-4'-hydroxybenzophenone, which is then used to manufacture advanced polymers. Similarly, this compound could potentially be used as a monomer or a modifying agent in the synthesis of specialty polymers. The presence of the chloro and propoxy groups could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index. The synthesis of poly(anhydride-ester)s, for example, can be achieved through the condensation polymerization of dicarboxylic acids with acyl chlorides.

Furthermore, the functionalization of hydroxyl-containing polymers with unsaturated acyl chlorides in the presence of a base is a known method for introducing cross-linkable groups. nih.gov This allows for the formation of polymer networks with tailored mechanical and chemical properties. The benzoylation of various aromatic compounds using benzoyl chloride is also a fundamental reaction in the synthesis of dyes and other functional organic materials. riekemetals.com

Table 2: Potential Applications of this compound in Materials Science

Application AreaDescriptionPotential Benefit of this compound
Surface ModificationCovalent attachment to surfaces containing hydroxyl, amine, or thiol groups.Introduction of specific functionalities and alteration of surface properties like hydrophobicity.
Polymer SynthesisUse as a monomer or co-monomer in polymerization reactions.Creation of specialty polymers with unique thermal, optical, or solubility characteristics due to the chloro and propoxy substituents.
Synthesis of Dyes and PigmentsFriedel-Crafts acylation of aromatic compounds.The substituted benzophenone core could serve as a chromophore in novel dye structures.

Structural Characterization and Spectroscopic Analysis of 5 Chloro 2 Propoxybenzoyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., High-Resolution NMR, IR, Raman, Mass Spectrometry)

Spectroscopic methods are fundamental to the characterization of 5-Chloro-2-propoxybenzoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive information on its structure.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the propoxy group and the aromatic ring. The propoxy group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons bonded to the oxygen atom, with coupling to the adjacent protons. The three protons on the benzene (B151609) ring would appear as a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns determined by the substitution pattern.

In the ¹³C NMR spectrum, ten distinct signals would be anticipated, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the acid chloride would appear at a characteristic downfield shift. The aromatic carbons would resonate in the typical aromatic region, with their shifts influenced by the chloro, propoxy, and acyl chloride substituents. The three carbons of the propoxy group would be found in the upfield region of the spectrum. While specific experimental data for this compound is scarce, analysis of related compounds, such as 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, provides insight into the expected chemical shifts. researchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 m
O-CH₂- ~4.1 t
-CH₂- ~1.9 sextet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Acid Chloride) 165 - 170
Aromatic C-O 155 - 160
Aromatic C-Cl 130 - 135
Aromatic C-H & C-C(O) 120 - 140
O-CH₂- 70 - 75
-CH₂- 20 - 25

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule. The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the C=O stretch of the acid chloride group, typically found in the region of 1770-1815 cm⁻¹. Other significant absorptions would include those for the aromatic C=C stretching vibrations, the C-O-C stretching of the ether linkage, and the C-Cl stretching. The NIST WebBook provides reference spectra for the parent compound, benzoyl chloride, which shows a strong C=O band around 1774 cm⁻¹ and C-Cl stretching vibrations at lower wavenumbers. nist.govnist.gov

Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
C=O (Acid Chloride) Stretch 1770 - 1815
Aromatic C=C Stretch 1450 - 1600
C-O-C (Ether) Asymmetric Stretch 1200 - 1275
C-O-C (Ether) Symmetric Stretch 1000 - 1075

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern (approximately 3:1 ratio for [M]⁺ and [M+2]⁺) due to the presence of the chlorine atom. A common fragmentation pathway for benzoyl chloride derivatives is the loss of the chlorine radical to form the corresponding benzoyl cation. nih.gov This fragment would then likely undergo further fragmentation, such as the loss of the propoxy group or components thereof. The use of benzoyl chloride as a derivatizing agent in mass spectrometry is well-documented, as the benzoyl group provides favorable fragmentation characteristics for analysis. chromatographyonline.comnih.gov

Expected Key Fragments in the Mass Spectrum of this compound

Fragment m/z (for ³⁵Cl) Description
[C₁₀H₁₁³⁵ClO₂]⁺ 214 Molecular Ion
[C₁₀H₁₁O₂]⁺ 179 Loss of Cl radical
[C₇H₄³⁵ClO]⁺ 139 Loss of propoxy radical

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

As of the current literature survey, no public domain crystallographic data from techniques such as X-ray diffraction is available for this compound. Such studies are invaluable for providing a definitive, three-dimensional model of the molecule in the solid state.

A crystallographic analysis would precisely determine all bond lengths, bond angles, and torsion angles. This would reveal the solid-state conformation of the molecule, including the orientation of the propoxy group relative to the plane of the benzene ring and the conformation of the propoxy chain itself. Furthermore, it would provide a detailed understanding of the intermolecular interactions that govern the crystal packing. These interactions could include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds or halogen bonding involving the chlorine atom. This information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Computational Chemistry Approaches for 5 Chloro 2 Propoxybenzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Chloro-2-propoxybenzoyl chloride. These calculations can determine a variety of electronic properties and reactivity descriptors that offer a quantitative measure of the molecule's chemical behavior.

The substituents on the benzene (B151609) ring, a chlorine atom and a propoxy group, have distinct electronic effects. The chlorine atom is an electron-withdrawing group through induction, while the propoxy group is electron-donating through resonance. libretexts.org These opposing effects influence the electron distribution within the molecule, particularly at the reactive acyl chloride group. DFT calculations can precisely map this electron distribution, often visualized through molecular electrostatic potential (MEP) maps.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the acyl chloride group, compounded by the chlorine substituent, would be expected to lower the LUMO energy, making the carbonyl carbon a prime target for nucleophilic attack. libretexts.org

Further insights can be gained from other DFT-derived descriptors, as illustrated in the hypothetical data in Table 1. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a comprehensive picture of the molecule's reactivity, guiding the prediction of its behavior in various chemical reactions. For instance, a high electrophilicity index would underscore the compound's susceptibility to nucleophilic substitution reactions, a characteristic feature of acyl chlorides. chemguide.co.uksavemyexams.com

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT (Note: This data is illustrative and based on general principles of computational chemistry for similar molecules.)

DescriptorValue (eV)Significance
HOMO Energy-8.50Related to the ability to donate an electron.
LUMO Energy-1.20Related to the ability to accept an electron.
HOMO-LUMO Gap7.30Indicator of chemical reactivity and stability.
Ionization Potential (I)8.50Energy required to remove an electron.
Electron Affinity (A)1.20Energy released upon gaining an electron.
Electronegativity (χ)4.85Tendency to attract electrons.
Chemical Hardness (η)3.65Resistance to change in electron distribution.
Global Electrophilicity Index (ω)3.23Measure of electrophilic character.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Conformational analysis typically begins with a systematic search of the potential energy surface to identify stable conformers. For the propoxy group, the key dihedral angles around the C-O bonds are varied to locate energy minima. The planarity of the ethoxy group in ethoxybenzene in its minimum energy conformation suggests that the propoxy group in this compound likely has a preferred orientation relative to the benzene ring to maximize resonance stabilization. researchgate.net

Molecular dynamics simulations can provide a more dynamic picture of the molecule's conformational flexibility. youtube.compleiades.online By simulating the atomic motions over time, MD can reveal the accessible conformations and the energy barriers between them under specific conditions (e.g., in different solvents). This is particularly relevant for understanding how the molecule might adapt its shape to fit into the active site of a receptor or enzyme.

Table 2: Hypothetical Conformational Data for the Propoxy Group of this compound (Note: This data is illustrative and based on conformational analysis of similar alkoxybenzene derivatives.)

Dihedral AngleDefinitionPredicted Stable Range
τ1 (C-C-O-C)Rotation around the benzene-oxygen bond~0° or ~180° (near planar)
τ2 (C-O-C-C)Rotation around the O-CH2 bondgauche (±60°) and anti (180°)
τ3 (O-C-C-C)Rotation around the CH2-CH2 bondgauche (±60°) and anti (180°)

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers robust methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. bohrium.comnih.gov These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

The prediction of NMR spectra for molecules like this compound is typically performed using DFT calculations. github.ionih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved, and they can be a powerful tool in assigning complex spectra, especially for molecules with many non-equivalent nuclei. csic.esresearchgate.net

Similarly, IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental data. It is common practice to scale the calculated frequencies to correct for systematic errors in the computational methods and for the effects of anharmonicity. researchgate.net For this compound, key vibrational modes would include the C=O stretch of the acyl chloride, the C-Cl stretch, and various vibrations associated with the substituted benzene ring and the propoxy group. The IR spectrum of the related benzoyl chloride shows a characteristic carbonyl band around 1750 cm⁻¹. wikipedia.orgnist.gov

The validation of computational predictions against experimental data is a critical step. A good correlation between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the assigned structure. Discrepancies, on the other hand, can point to interesting molecular features or the need to refine the computational approach. researchgate.net

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data (Note: This data is illustrative. Experimental values are based on typical ranges for similar functional groups.)

Spectroscopic ParameterPredicted ValueTypical Experimental Value
13C NMR (C=O)168.5 ppm165-175 ppm
1H NMR (Ar-H ortho to -COCl)7.9 ppm7.8-8.2 ppm
IR Frequency (C=O stretch)1785 cm-1 (scaled)~1770-1815 cm-1
IR Frequency (C-Cl stretch)870 cm-1 (scaled)~850-900 cm-1

Future Research Directions and Emerging Paradigms in 5 Chloro 2 Propoxybenzoyl Chloride Research

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce toxic byproducts. wikipedia.orgresearchgate.net Future research will prioritize the development of greener, safer, and more efficient methods for the synthesis of 5-Chloro-2-propoxybenzoyl chloride.

Key areas of investigation include:

Catalytic Approaches: The use of novel catalysts to replace stoichiometric activating agents is a primary goal. Research into recyclable, solid-acid catalysts could offer an environmentally benign alternative to traditional Lewis acids. researchgate.netrsc.org For instance, developing a catalytic system that directly converts 5-chloro-2-propoxybenzoic acid to the target acyl chloride with minimal waste would be a significant advancement. Another promising area is the use of phase-transfer catalysis, which has been shown to be effective for the rapid and high-yield conversion of carboxylic acids to acid chlorides, particularly for acids with low solubility in common organic solvents. tandfonline.comtandfonline.comscispace.com

Flow Chemistry: Continuous flow manufacturing presents a paradigm shift from traditional batch processing, offering enhanced safety, better heat and mass transfer, and improved scalability. researchgate.net Developing a continuous flow process for the chlorination of 5-chloro-2-propoxybenzaldehyde (B1275873) or the direct conversion of the corresponding carboxylic acid would minimize the handling of hazardous intermediates and allow for precise control over reaction conditions, potentially increasing yield and purity. nih.govgoogle.com Flow microreactors, in particular, enable rapid mixing and can be used to control fast, competitive reactions that are difficult to manage in batch setups. researchgate.net

Alternative Reagents: Investigation into safer chlorinating agents is crucial. The use of N-chlorosuccinimide, activated by a photocatalyst under visible light, represents a mild and scalable method for related chlorinations and could be adapted for this synthesis. organic-chemistry.org Similarly, exploring reagents like phthaloyl chloride with a Lewis base catalyst offers a milder alternative for converting aldehydes to geminal dichlorides, a related transformation. organic-chemistry.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic dichotomy of the substituents on this compound—the electron-withdrawing 5-chloro group and the electron-donating ortho-propoxy group—is expected to give rise to unique reactivity. Future research will focus on harnessing this distinct electronic and steric profile to explore novel chemical transformations.

Photoredox and Dual Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from acyl chlorides under mild conditions. nih.gov Future studies could explore the coupling of the 5-chloro-2-propoxybenzoyl radical with a wide range of partners, such as potassium alkoxymethyltrifluoroborates or alkylsilicates, via photoredox/nickel dual catalysis to synthesize novel and complex ketones. acs.orgrsc.orgacs.org The electronic nature of the substituents could influence the stability and reactivity of the acyl radical intermediate, potentially leading to selective transformations not observed with simpler benzoyl chlorides.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis offers a versatile platform for C-C bond formation. While acyl-Sonogashira reactions for coupling acyl chlorides with terminal alkynes are known, the specific substitution pattern of this compound could influence catalyst efficiency and product selectivity. researchgate.net Research into palladium-catalyzed difunctionalization of unsaturated bonds, where the C-COCl bond is cleaved and added across an alkene or alkyne, could lead to the atom-economical synthesis of new, complex acid chlorides derived from the 5-Chloro-2-propoxybenzoyl scaffold. nih.gov Furthermore, aroylation reactions using this substrate with stannyl (B1234572) glycals could yield novel C-glycals, with the potential for catalyst-controlled selectivity between aroylation and arylation products. nih.gov

Novel Radical Transformations: The generation of acyl radicals from this compound can be explored beyond ketone synthesis. For example, photoredox-catalyzed acylchlorination of α-CF₃ alkenes could provide access to complex trifluoromethylated quaternary carbon centers. bohrium.com Another avenue involves using nucleophilic organic catalysts, such as xanthates, to photochemically generate acyl radicals from acyl chlorides that are typically resistant to activation by single-electron transfer (SET) mechanisms due to high reduction potentials. rsc.org

Expansion of Applications into New Scientific Domains

While benzoyl chlorides are established precursors for dyes, pharmaceuticals, and polymers, the unique structure of this compound positions it as a building block for materials and molecules in more advanced scientific domains. wikipedia.orgchemicalbook.comatamanchemicals.com

Advanced Polymers and Materials Science: The presence of both a halogen and a flexible alkoxy group makes this compound an attractive monomer or modifying agent for specialty polymers. The chlorine atom can serve as a site for subsequent modifications or flame-retardant properties, while the propoxy group can enhance solubility and modify the thermal and mechanical properties of the resulting polymer. Its use as a stabilizer or crosslinking agent in polyurethane prepolymers, where acyl chlorides can neutralize basicity and improve shelf life, could be explored for high-performance materials. echemi.com

Medicinal Chemistry and Agrochemicals: The substituted benzoyl motif is a common feature in many biologically active molecules. The specific 5-chloro-2-propoxy substitution pattern could be a key pharmacophore for a new generation of therapeutic agents or pesticides. Future research could focus on synthesizing libraries of amides and esters from this acyl chloride for screening against various biological targets. Its use as a derivatizing agent, similar to how benzoyl chloride is used to analyze neurotransmitters via mass spectrometry, could be adapted for sensitive detection of specific biological analytes. nih.gov

Functional Organic Materials: The molecule's structure could be leveraged in the design of functional materials such as liquid crystals or organic phase-change materials. The interplay between the rigid, polarizable chlorophenyl core and the flexible propoxy chain could lead to materials with desirable thermal or optical properties.

Integrated Experimental and Computational Studies for Rational Design

The synergy between experimental synthesis and computational chemistry provides a powerful tool for accelerating discovery. For this compound, this integrated approach can guide the exploration of its chemistry and applications in a rational, predictive manner.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) and other ab initio calculations can be employed to model the electronic structure and predict the reactivity of this compound in the novel transformations described in section 7.2. mdpi.comresearchgate.net For example, computational studies can predict the feasibility of different mechanistic pathways in palladium-catalyzed reactions or determine the stability of radical intermediates in photoredox processes. nih.gov Such studies can also elucidate the impact of solvent effects on reaction outcomes. nih.gov

Rational Design of Functional Molecules: Computational tools can be used to design new molecules based on the this compound scaffold with specific, desired properties. By performing virtual screening and calculating properties like binding affinity to a biological target or electronic properties relevant to materials science, researchers can prioritize synthetic targets. This in silico approach saves significant time and resources by focusing experimental efforts on the most promising candidates.

Structure-Property Relationship Elucidation: Combining experimental results with computational analysis allows for a deep understanding of structure-property relationships. For example, if a series of polymers is synthesized using this monomer, computational models can correlate observed material properties (e.g., glass transition temperature, degradation profile) with specific molecular conformations and intermolecular interactions, enabling the future design of materials with precisely tailored characteristics. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-propoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-propoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.